In-Depth Technical Guide: Thalidomide-NH-(CH2)2-NH-Boc
In-Depth Technical Guide: Thalidomide-NH-(CH2)2-NH-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-(CH2)2-NH-Boc, also known by its IUPAC name tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate, is a crucial bifunctional molecule in the rapidly advancing field of targeted protein degradation. It serves as a fundamental building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates the thalidomide (B1683933) moiety, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to an ethylamine (B1201723) linker with a Boc-protected terminal amine.[1] This design allows for the convenient conjugation to a ligand for a protein of interest, thereby creating a PROTAC capable of inducing the degradation of specific cellular proteins.
This technical guide provides a comprehensive overview of the structure, synthesis, and application of Thalidomide-NH-(CH2)2-NH-Boc, tailored for professionals in drug development and chemical biology.
Chemical Structure and Properties
Thalidomide-NH-(CH2)2-NH-Boc is a derivative of thalidomide, functionalized with a linker that is essential for its role in PROTACs. The Boc (tert-butyloxycarbonyl) protecting group on the terminal amine allows for controlled, stepwise synthesis of the final PROTAC molecule.
Quantitative Data Summary
| Property | Value | Reference |
| IUPAC Name | tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethyl)carbamate | |
| Molecular Formula | C20H26N4O5 | [2] |
| Molecular Weight | 402.45 g/mol | [2] |
| CAS Number | 1957235-57-2 | [1] |
| Appearance | Solid | [3] |
| Purity | Typically >95% | [2] |
Note: Specific spectroscopic data such as 1H NMR, 13C NMR, and mass spectrometry data are often proprietary to commercial suppliers and not publicly available in detail. Researchers should obtain a certificate of analysis from their supplier for definitive data.
Experimental Protocols
Synthesis of Thalidomide-NH-(CH2)2-NH-Boc
The synthesis of Thalidomide-NH-(CH2)2-NH-Boc involves a multi-step process, beginning with the synthesis of the thalidomide core, followed by the introduction of the functionalized linker. The following is a generalized experimental protocol based on established chemical principles for similar molecules.
Step 1: Synthesis of N-Phthaloyl-L-glutamine
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To a stirred solution of L-glutamine in dimethylformamide (DMF), add phthalic anhydride.
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Heat the reaction mixture to approximately 90-95 °C and stir for several hours.
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Cool the mixture and remove the DMF under vacuum.
-
Add water and acidify with HCl to a pH of 1-2 to precipitate the product.
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Filter the solid, wash with cold water, and dry to yield N-Phthaloyl-L-glutamine.[4]
Step 2: Cyclization to form Thalidomide
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Suspend N-Phthaloyl-L-glutamine in a suitable solvent such as ethyl acetate.
-
Add a cyclizing agent, such as pivaloyl chloride, and a base like triethylamine.
-
Heat the mixture to reflux for several hours.
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Cool the reaction mixture, and the thalidomide product will crystallize.
-
Filter and dry the solid to obtain thalidomide.[4]
Step 3: Synthesis of tert-butyl (2-aminoethyl)carbamate
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Dissolve 1,2-ethanediamine in absolute ethanol.
-
Add tert-butyl phenyl carbonate to the solution.
-
Heat the mixture to reflux overnight.
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Cool the reaction and concentrate the solution.
-
Add water and adjust the pH to approximately 3 with HCl.
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Extract with an organic solvent like dichloromethane (B109758) (CH2Cl2).
-
Adjust the aqueous phase to pH 12 with NaOH and extract with CH2Cl2.
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Dry the combined organic extracts and concentrate to afford tert-butyl (2-aminoethyl)carbamate.[5]
Step 4: Coupling of Thalidomide Derivative with the Linker
This step typically involves the reaction of a functionalized thalidomide, such as 4-fluorothalidomide, with the synthesized tert-butyl (2-aminoethyl)carbamate.
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Dissolve the 4-fluorothalidomide and tert-butyl (2-aminoethyl)carbamate in a polar aprotic solvent like DMSO or DMF.
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Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA).
-
Heat the reaction mixture to facilitate the nucleophilic aromatic substitution.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, quench the reaction and use standard purification techniques like column chromatography to isolate the final product, Thalidomide-NH-(CH2)2-NH-Boc.
Protocol for PROTAC Synthesis using Thalidomide-NH-(CH2)2-NH-Boc
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Deprotection of the Boc Group: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free amine of the thalidomide-linker moiety.
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Conjugation to the Protein of Interest (POI) Ligand: The resulting primary amine is then coupled to a ligand for the target protein. This is typically achieved through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt) or by reacting with a POI ligand that has a suitable electrophilic handle.
Signaling Pathways and Mechanism of Action
Thalidomide-NH-(CH2)2-NH-Boc is a key component in the construction of PROTACs that hijack the cellular ubiquitin-proteasome system to induce targeted protein degradation.
CRBN-Mediated Protein Degradation Pathway
The thalidomide portion of the PROTAC binds to Cereblon (CRBN), a substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^). This binding event forms a ternary complex between the target protein, the PROTAC, and the E3 ligase. The formation of this complex brings the target protein into close proximity to the E3 ligase, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Figure 1: Mechanism of action for a PROTAC utilizing a thalidomide-based CRBN ligand.
Experimental Workflow for PROTAC Activity Assessment
Figure 2: A typical experimental workflow to evaluate the efficacy of a synthesized PROTAC.
Conclusion
Thalidomide-NH-(CH2)2-NH-Boc is an indispensable tool for researchers engaged in the development of PROTAC-based therapeutics. Its well-defined structure and reactivity provide a reliable starting point for the synthesis of a diverse range of protein degraders. A thorough understanding of its synthesis and the underlying biological mechanisms it enables is critical for the rational design of novel and effective therapies targeting a wide array of diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tert-butyl (2-((2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)ethyl)carbamate 95% | CAS: 2523017-09-4 | AChemBlock [achemblock.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
